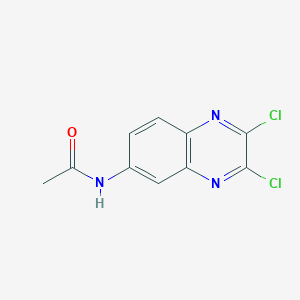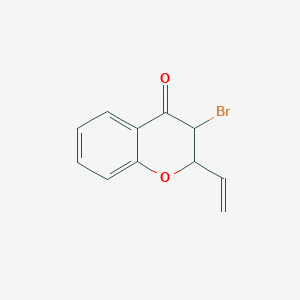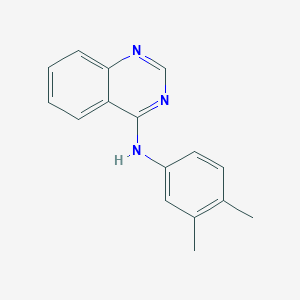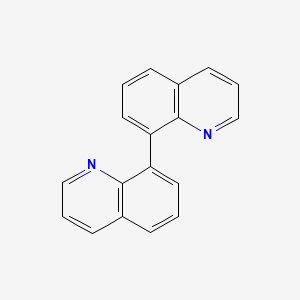
((8-Chloroquinoxalin-5-yl)oxy)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((8-Chloroquinoxalin-5-yl)oxy)methyl acetate is a chemical compound with the molecular formula C12H10ClNO3 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((8-Chloroquinoxalin-5-yl)oxy)methyl acetate typically involves the reaction of 8-chloroquinoxaline with acetic acid and methanol. The reaction is carried out under reflux conditions, with the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
((8-Chloroquinoxalin-5-yl)oxy)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups such as hydroxyl, amino, and alkoxy groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, ((8-Chloroquinoxalin-5-yl)oxy)methyl acetate is used as an intermediate in the synthesis of more complex quinoxaline derivatives. These derivatives are valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Quinoxaline derivatives have shown promising activity against various bacterial and cancer cell lines .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of ((8-Chloroquinoxalin-5-yl)oxy)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-(2-cyanophenoxy)quinoxaline: This compound is similar in structure but has a cyano group instead of an acetate group.
2-(6-Chloroquinoxalin-2-yl)oxybenzonitrile: Another similar compound with a benzonitrile group instead of an acetate group.
Uniqueness
((8-Chloroquinoxalin-5-yl)oxy)methyl acetate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C11H9ClN2O3 |
|---|---|
Poids moléculaire |
252.65 g/mol |
Nom IUPAC |
(8-chloroquinoxalin-5-yl)oxymethyl acetate |
InChI |
InChI=1S/C11H9ClN2O3/c1-7(15)16-6-17-9-3-2-8(12)10-11(9)14-5-4-13-10/h2-5H,6H2,1H3 |
Clé InChI |
HOESLGVPFWULTA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCOC1=C2C(=C(C=C1)Cl)N=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11861932.png)



![1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11861983.png)


